molecular formula C16H13BrN2OS2 B2745647 N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898458-90-7

N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2745647
CAS RN: 898458-90-7
M. Wt: 393.32
InChI Key: MMKZWFMKQQJFBX-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as BBET, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BBET is a small molecule inhibitor that has shown promising results in inhibiting the activity of certain enzymes and proteins that are involved in various diseases.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against several cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. Their research found that certain derivatives exhibited significant cytotoxic activity, highlighting the potential of benzothiazole derivatives as anticancer agents Osmaniye et al., 2018.

Antibacterial Activity

Palkar et al. (2017) designed and synthesized novel analogs of benzothiazole substituted pyrazol-5-ones, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Their findings suggest the potential of these compounds to combat bacterial infections without being cytotoxic to mammalian cells Palkar et al., 2017.

Antimicrobial Activity

Anuse et al. (2019) synthesized a series of substituted benzothiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The study revealed that some compounds showed good to moderate activity, offering a new direction for designing potent antimicrobial agents Anuse et al., 2019.

Sensor Development

Research by Suman et al. (2019) explored benzothiazole derivatives as fluorescent sensors for detecting Al3+ and Zn2+ ions. Their study demonstrated significant sensitivity and selectivity, suggesting these compounds could be used in developing new sensor materials for metal ion detection Suman et al., 2019.

Synthesis and Structural Analysis

A study by Polo et al. (2019) focused on the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for phenanthridinone synthesis. Their research not only provided a high-yield synthesis method but also detailed structural analysis through crystallography, contributing to the field of organic synthesis and material science Polo et al., 2019.

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKZWFMKQQJFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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